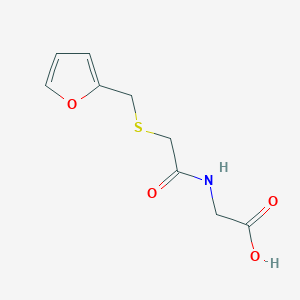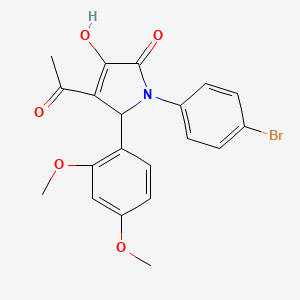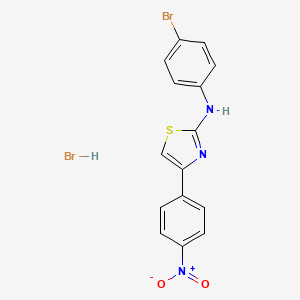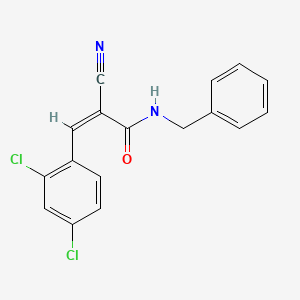
(2-(FURAN-2-YLMETHYLSULFANYL)-ACETYLAMINO)-ACETIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(FURAN-2-YLMETHYLSULFANYL)-ACETYLAMINO)-ACETIC ACID is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(FURAN-2-YLMETHYLSULFANYL)-ACETYLAMINO)-ACETIC ACID typically involves the incorporation of the furan nucleus, which is a common technique in the search for new drugs . One common method involves the radical bromination of the methyl group followed by conversion into the corresponding phosphonate and subsequent reactions to form the desired compound .
Industrial Production Methods
Industrial production methods for furan derivatives often involve the use of acetylene derivatives and the Paal–Knorr reaction . These methods are scalable and can be optimized for large-scale production, ensuring the availability of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
(2-(FURAN-2-YLMETHYLSULFANYL)-ACETYLAMINO)-ACETIC ACID undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, triethyl phosphite for phosphonate formation, and sodium hydride (NaH) for deprotonation . The reactions are typically carried out under controlled conditions such as reflux or specific temperature settings.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with NBS/AIBN in CCl4 under reflux conditions leads to the formation of a brominated intermediate .
Scientific Research Applications
(2-(FURAN-2-YLMETHYLSULFANYL)-ACETYLAMINO)-ACETIC ACID has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (2-(FURAN-2-YLMETHYLSULFANYL)-ACETYLAMINO)-ACETIC ACID involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with the replication of microbial DNA, leading to its antibacterial effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-(5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives
- 2,5-Furan-dicarboxylic acid (2,5-FDCA)
- 2,5-Dimethylfuran (2,5-DMF)
Uniqueness
What sets (2-(FURAN-2-YLMETHYLSULFANYL)-ACETYLAMINO)-ACETIC ACID apart from these similar compounds is its unique combination of the furan nucleus with the acetylamino and acetic acid groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[[2-(furan-2-ylmethylsulfanyl)acetyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c11-8(10-4-9(12)13)6-15-5-7-2-1-3-14-7/h1-3H,4-6H2,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUSNJBICJBVIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CSCC(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[3-(4-Bromophenyl)-5-(4-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B5200205.png)
![7-[(4-TERT-BUTYLPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]-2-METHYLQUINOLIN-8-OL](/img/structure/B5200207.png)
![1-[(acetylamino)(3-nitrophenyl)methyl]-2-naphthyl phenoxyacetate](/img/structure/B5200210.png)
![3-(1H-pyrazol-1-yl)-6-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]pyridazine](/img/structure/B5200215.png)
![5-(4-fluorophenyl)-2-phenyl-3-(4-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B5200223.png)


![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B5200242.png)
![(4E)-4-{[(2,4-Dimethylphenyl)amino]methylidene}-2-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione](/img/structure/B5200250.png)
![(4-bromo-2-{[1-(4-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5200256.png)
![N-({[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5200260.png)
![N-[2-(4-chlorophenyl)ethyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine](/img/structure/B5200270.png)


